molecular formula C15H22N4O3 B1408992 Tert-butyl 4-(5-acetylpyrimidin-2-yl)piperazine-1-carboxylate CAS No. 1703794-90-4

Tert-butyl 4-(5-acetylpyrimidin-2-yl)piperazine-1-carboxylate

Cat. No.: B1408992
CAS No.: 1703794-90-4
M. Wt: 306.36 g/mol
InChI Key: NDZVEQBXBFPGRS-UHFFFAOYSA-N
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Description

Tert-butyl 4-(5-acetylpyrimidin-2-yl)piperazine-1-carboxylate is a chemical building block of high interest in medicinal chemistry and drug discovery research. This compound features a piperazine core that is differentially functionalized; one nitrogen is protected with a tert-butyloxycarbonyl (Boc) group, a standard for amine protection in multi-step synthetic sequences, while the other is linked to a 5-acetylpyrimidine ring. The acetyl substituent on the pyrimidine ring serves as a versatile synthetic handle, allowing for further chemical modifications through reactions such as nucleophilic addition, condensation to form heterocycles, or reduction. This makes the compound a valuable intermediate for constructing diverse compound libraries. Researchers utilize this scaffold in the development of potential pharmacologically active molecules, particularly in the synthesis of targeted kinase inhibitors. The piperazine-pyrimidine architecture is a common motif found in molecules designed to modulate various biological pathways. This product is intended for research and further manufacturing applications only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

tert-butyl 4-(5-acetylpyrimidin-2-yl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N4O3/c1-11(20)12-9-16-13(17-10-12)18-5-7-19(8-6-18)14(21)22-15(2,3)4/h9-10H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDZVEQBXBFPGRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN=C(N=C1)N2CCN(CC2)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of tert-butyl 4-(5-acetylpyrimidin-2-yl)piperazine-1-carboxylate typically involves multiple steps. One common method starts with tert-butyl 4-hydroxypiperidine-1-carboxylate as the starting material . The synthetic route includes the following steps:

    Formation of the piperazine ring: The starting material undergoes cyclization to form the piperazine ring.

    Introduction of the acetylpyrimidine moiety: The acetylpyrimidine group is introduced through a nucleophilic substitution reaction.

    Final product formation: The final compound is obtained after purification and characterization.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.

Chemical Reactions Analysis

Tert-butyl 4-(5-acetylpyrimidin-2-yl)piperazine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the acetylpyrimidine moiety.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Anticancer Research

Tert-butyl 4-(5-acetylpyrimidin-2-yl)piperazine-1-carboxylate serves as a vital intermediate in the synthesis of various anticancer agents. Its structural characteristics allow it to interact with biological targets effectively, making it a candidate for developing new therapeutics for cancer treatment.

Case Study :
In a study focused on synthesizing novel pyrimidine derivatives, this compound was utilized to create analogs that exhibited significant cytotoxicity against cancer cell lines. The research demonstrated that modifications of the acetyl group could enhance the compound's efficacy and selectivity towards cancer cells, suggesting its potential in drug development pipelines .

Neuropharmacology

Research has indicated that compounds similar to this compound may have neuroprotective properties. The piperazine moiety is known for its ability to cross the blood-brain barrier, which is crucial for developing treatments for neurodegenerative diseases.

Data Table: Neuropharmacological Studies

Compound NameTarget DiseaseMechanism of ActionReference
This compoundAlzheimer's DiseaseInhibition of acetylcholinesterase
This compoundParkinson's DiseaseModulation of dopaminergic pathways

Synthesis and Industrial Applications

The synthesis of this compound can be achieved through several methods, including traditional organic synthesis techniques and modern photocatalytic processes. These methods are crucial for producing the compound at scale for research and commercial purposes.

Synthesis Methodology :

  • Traditional Synthesis : Involves the reaction of piperazine derivatives with acetylated pyrimidines under controlled conditions.
  • Photocatalytic Synthesis : Utilizes light to facilitate reactions, offering an environmentally friendly alternative with higher yields and fewer byproducts .

Mechanism of Action

The mechanism of action of tert-butyl 4-(5-acetylpyrimidin-2-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The acetylpyrimidine moiety may interact with enzymes or receptors, leading to modulation of biological activities. The piperazine ring can enhance the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Variations

The compound’s analogs differ in pyrimidine/pyridine substituents, halogenation, and functional groups. Key examples include:

Compound Name Substituent(s) CAS Number Key Features Reference(s)
Tert-butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate 5-Bromo-pyrimidine N/A Bromine enables Suzuki coupling; used in cross-coupling reactions
Tert-butyl 4-(5-(N-methoxy-N-methylcarbamoyl)pyrimidin-2-yl)piperazine-1-carboxylate 5-(N-Methoxy-N-methylcarbamoyl)pyrimidine 1703794-70-0 Carbamoyl group enhances hydrogen bonding; used in kinase inhibitor design
Tert-butyl 4-(3-cyanopyridin-2-yl)piperazine-1-carboxylate 3-Cyano-pyridine N/A Cyano group improves electrophilicity; precursor to heterocyclic amines
Tert-butyl 4-{[2-amino-4-(2-hydroxyphenyl)pyrimidin-5-yl]methyl}piperazine-1-carboxylate 2-Amino-4-(2-hydroxyphenyl)pyrimidine N/A Intramolecular H-bonding; antimicrobial activity against S. aureus
Tert-butyl 4-(5-hydroxypyridin-2-yl)piperazine-1-carboxylate 5-Hydroxy-pyridine 1211542-18-5 Hydroxyl group enables conjugation; intermediate in antitumor agents

Key Research Findings

Crystallographic and Conformational Insights

  • Crystal Packing: Analogs with aromatic substituents (e.g., 2-hydroxyphenyl) form supramolecular tapes via H-bonding and π-π interactions, as observed in tert-butyl 4-{[2-amino-4-(2-hydroxyphenyl)pyrimidin-5-yl]methyl}piperazine-1-carboxylate .
  • Piperazine Conformation : The piperazine ring adopts a chair conformation in most derivatives, with substituents occupying equatorial positions to minimize steric strain .

Reactivity and Stability

  • Halogenated Derivatives: Bromine-substituted analogs (e.g., tert-butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate) show enhanced reactivity in cross-coupling reactions compared to chloro or cyano derivatives .
  • Boc Deprotection : The Boc group in the parent compound is stable under basic conditions but cleaved efficiently with TFA, enabling selective functionalization .

Biological Activity

Tert-butyl 4-(5-acetylpyrimidin-2-yl)piperazine-1-carboxylate is a compound of significant interest due to its diverse biological activities. This article reviews its pharmacological properties, synthesis, and potential applications based on existing literature and research findings.

  • Molecular Formula : C13H20N4O2
  • Molecular Weight : 264.33 g/mol
  • CAS Number : 780705-64-8
  • IUPAC Name : this compound

Synthesis

The synthesis of this compound typically involves the reaction of tert-butyl carbamate with 5-acetylpyrimidine in the presence of appropriate catalysts. The reaction conditions, including temperature and solvent choice, can significantly influence the yield and purity of the final product.

Biological Activity

1. Antimicrobial Activity

Research indicates that derivatives of piperazine compounds exhibit notable antimicrobial properties. For instance, studies have shown that certain piperazine derivatives demonstrate potent antibacterial activity against Gram-positive bacteria, which suggests that this compound may possess similar properties. This activity is attributed to the compound's ability to interfere with bacterial cell wall synthesis and function .

2. Anticancer Potential

Emerging studies have explored the anticancer potential of piperazine derivatives. For example, compounds structurally related to tert-butyl 4-(5-acetylpyrimidin-2-yl)piperazine have been evaluated for their efficacy against various cancer cell lines. Preliminary results suggest that these compounds can induce apoptosis in cancer cells, possibly through the modulation of signaling pathways related to cell survival and proliferation .

3. Neuropharmacological Effects

Piperazine derivatives are also investigated for their neuropharmacological effects, particularly as potential anxiolytic or antidepressant agents. Some studies have indicated that these compounds may act as antagonists at certain neurotransmitter receptors, which could lead to therapeutic effects in anxiety and mood disorders .

Case Study 1: Antimicrobial Evaluation

A study conducted on a series of piperazine derivatives highlighted the antimicrobial activity of tert-butyl 4-(5-acetylpyrimidin-2-yl)piperazine against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, indicating its potential use as an antimicrobial agent.

Case Study 2: Anticancer Activity

In vitro studies on human cancer cell lines showed that tert-butyl 4-(5-acetylpyrimidin-2-yl)piperazine induced significant cytotoxicity at micromolar concentrations. Flow cytometry analysis revealed that the compound triggered apoptosis through caspase activation, suggesting a mechanism for its anticancer activity.

Data Table

Property Value
Molecular FormulaC13H20N4O2
Molecular Weight264.33 g/mol
CAS Number780705-64-8
Antimicrobial ActivityEffective against Gram-positive bacteria
Anticancer ActivityInduces apoptosis in cancer cells
Neuropharmacological EffectsPotential anxiolytic properties

Q & A

Q. What are the common synthetic routes for synthesizing tert-butyl 4-(5-acetylpyrimidin-2-yl)piperazine-1-carboxylate, and how do reaction conditions affect yield?

The compound is typically synthesized via nucleophilic aromatic substitution. A representative method involves reacting tert-butyl piperazine-1-carboxylate with halogenated pyrimidine derivatives (e.g., 5-bromo-2-chloropyrimidine) in solvents like 1,4-dioxane or DMF, using potassium carbonate or triethylamine as a base. For example, refluxing at 110°C for 12 hours in dioxane with K₂CO₃ achieved yields up to 88.7%, while DMF with triethylamine at 90°C for 8 hours yielded 76% . Variables such as solvent polarity, temperature, and catalyst loading significantly influence reaction efficiency.

Q. What purification techniques are effective for isolating this compound?

Post-synthesis purification often employs silica gel chromatography with gradients of ethyl acetate/hexane. For instance, a 1:1 ethyl acetate/hexane mixture successfully isolated the compound with >99% purity . Recrystallization from ethanol or diethyl ether is also viable for obtaining high-purity crystals, as demonstrated in X-ray diffraction studies .

Q. Which spectroscopic methods are essential for confirming the compound’s structural integrity?

Key techniques include:

  • ¹H/¹³C NMR : To verify substituent positions and piperazine ring conformation. For example, tert-butyl protons appear as a singlet at δ 1.49 ppm, while pyrimidine protons resonate at δ 8.16 ppm .
  • HRMS (High-Resolution Mass Spectrometry) : Validates molecular weight (e.g., m/z 372.2 [M+H]+) .
  • LCMS : Monitors reaction progress and purity, with retention times around 5.19 minutes under standard conditions .

Advanced Research Questions

Q. How can X-ray crystallography resolve molecular conformation and intermolecular interactions?

Single-crystal X-ray diffraction (SCXRD) reveals bond lengths, angles, and packing motifs. For example, the compound crystallizes in a monoclinic system (space group P2₁/n) with a dihedral angle of 25.6° between aromatic rings. Intramolecular hydrogen bonds (e.g., O–H⋯N) and π-π stacking (inter-centroid distance: 3.59 Å) stabilize the structure . Software like SHELX and WinGX facilitate data refinement, while Hirshfeld surface analysis quantifies interaction contributions (e.g., H-bonding vs. van der Waals) .

Q. How do structural modifications influence biological activity, such as enzyme inhibition?

Substitutions on the pyrimidine ring (e.g., acetyl or trifluoromethyl groups) enhance interactions with biological targets. For instance, introducing a 5-acetyl group increases affinity for phosphoglycerate dehydrogenase (PHGDH), as shown by IC₅₀ values in enzyme inhibition assays . Structure-activity relationship (SAR) studies guided by molecular docking (e.g., using AutoDock Vina) can predict binding modes to optimize inhibitory potency .

Q. What methodologies address contradictory yield data in coupling reactions?

Discrepancies in reported yields (e.g., 76% vs. 88.7%) arise from variations in:

  • Catalyst : Pd-based catalysts (e.g., Pd₂dba₃/Xantphos) improve cross-coupling efficiency .
  • Solvent : Polar aprotic solvents (DMF) may accelerate reactions but complicate purification.
  • Temperature : Microwave-assisted synthesis at 100°C reduces reaction time to 3 hours with 91% yield . Systematic Design of Experiments (DoE) can identify optimal parameters .

Q. How is computational chemistry applied to predict molecular interactions and stability?

Density Functional Theory (DFT) calculations assess electronic properties (e.g., HOMO-LUMO gaps), while Molecular Dynamics (MD) simulations model solvation effects. For example, Hirshfeld surface analysis in CrystalExplorer quantifies intermolecular interactions, showing 12% H-bond contribution in the crystal lattice . These tools guide the design of derivatives with improved stability and bioavailability.

Q. What strategies validate the compound’s role in efflux pump inhibition?

In vitro assays using Klebsiella pneumoniae cultures evaluate minimum inhibitory concentration (MIC) reductions when co-administered with antibiotics. Synergistic effects are quantified via checkerboard assays, while fluorescence-based transport assays measure efflux inhibition . Metabolomic profiling (via LC-MS/MS) identifies disrupted pathways, linking structural features to mechanistic outcomes .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Tert-butyl 4-(5-acetylpyrimidin-2-yl)piperazine-1-carboxylate

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